alpha-Cgrp (33-37) (rat)
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Overview
Description
Alpha-calcitonin gene-related peptide (33-37) (rat) is a neuropeptide belonging to the calcitonin gene family. It is predominantly produced in the central and peripheral nervous systems, specifically in the dorsal root ganglia of Aδ and C sensory neurons. This peptide plays a significant role in various physiological and pathophysiological states, particularly in cardiovascular diseases and migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-calcitonin gene-related peptide (33-37) (rat) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of alpha-calcitonin gene-related peptide (33-37) (rat) involves large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-calcitonin gene-related peptide (33-37) (rat) undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaks disulfide bonds, converting them back to thiol groups.
Substitution: Involves the replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which are useful for studying the structure-function relationships of the peptide .
Scientific Research Applications
Alpha-calcitonin gene-related peptide (33-37) (rat) has numerous scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in neuronal signaling and pain transmission.
Medicine: Explored as a potential therapeutic target for cardiovascular diseases and migraines.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Alpha-calcitonin gene-related peptide (33-37) (rat) exerts its effects by binding to specific receptors on the cell membrane, leading to the activation of intracellular signaling pathways. The primary molecular targets include the calcitonin receptor-like receptor and receptor activity-modifying proteins. These interactions result in vasodilation, modulation of pain transmission, and regulation of cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
Beta-calcitonin gene-related peptide: Another isoform of calcitonin gene-related peptide, primarily synthesized in the enteric nervous system.
Adrenomedullin: A peptide with similar vasodilatory properties.
Amylin: A peptide involved in glucose metabolism and appetite regulation
Uniqueness
Alpha-calcitonin gene-related peptide (33-37) (rat) is unique due to its specific sequence and physiological roles. It is predominantly involved in cardiovascular regulation and pain modulation, making it a valuable target for therapeutic interventions .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O8/c1-12(20(34)28-15(19(24)33)9-13-5-3-2-4-6-13)25-21(35)14(7-8-18(31)32)27-22(36)16(11-29)26-17(30)10-23/h2-6,12,14-16,29H,7-11,23H2,1H3,(H2,24,33)(H,25,35)(H,26,30)(H,27,36)(H,28,34)(H,31,32)/t12-,14-,15-,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJVRVCXUISVFV-TUUVXOQKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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